N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine

Description

Chemical Identity and Nomenclature

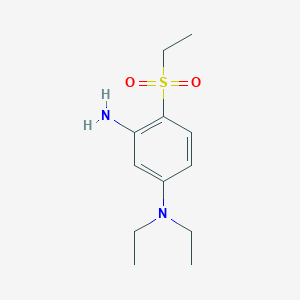

N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine is formally identified by its Chemical Abstracts Service Registry Number 1220028-93-2, which establishes its unique identity within chemical databases worldwide. The compound possesses a molecular formula of C₁₂H₂₀N₂O₂S and exhibits a molecular weight of 256.37 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound reflects its systematic nomenclature, emphasizing the precise positioning of functional groups within the molecular structure.

The compound's structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is documented as CCN(c1ccc(c(c1)N)S(=O)(=O)CC)CC, while the International Chemical Identifier provides a comprehensive structural description as InChI=1S/C12H20N2O2S/c1-4-14(5-2)10-7-8-12(11(13)9-10)17(15,16)6-3/h7-9H,4-6,13H2,1-3H3. These standardized notations enable precise identification and computational analysis of the compound across various research platforms and databases.

The molecular architecture consists of a benzene ring bearing two amine groups and an ethylsulfonyl substituent, creating a substituted 1,3-benzenediamine derivative. The presence of diethyl substitution on one of the amino nitrogen atoms distinguishes this compound from simpler phenylenediamine derivatives and contributes to its unique chemical properties and reactivity patterns.

Historical Development and Research Significance

The development of this compound is rooted in the broader historical context of phenylenediamine chemistry, which traces its origins to the late 19th century. The foundational work on phenylenediamine compounds established crucial synthetic methodologies and understanding of their chemical behavior. These early investigations provided the groundwork for developing more complex derivatives like the ethylsulfonyl-substituted variants that emerged in contemporary research.

The synthesis of sulfonyl-substituted phenylenediamine derivatives has evolved significantly through advances in organic synthetic methodology. Modern approaches to preparing compounds like this compound involve sophisticated multi-step processes that utilize established reactions for introducing sulfonyl groups onto aromatic systems. These synthetic strategies often employ chlorinated benzene precursors that undergo successive functionalization steps, including nitration, sulfonylation, and reduction reactions to achieve the desired substitution patterns.

Research significance of this compound stems from its potential applications in diverse scientific fields. The presence of both electron-donating amino groups and electron-withdrawing sulfonyl functionality creates an interesting electronic environment that influences its chemical reactivity and potential biological activity. This structural duality makes the compound valuable for investigating structure-activity relationships in chemical research and exploring its utility in various synthetic transformations.

Contemporary research has expanded the understanding of how structural modifications in phenylenediamine derivatives influence their properties and applications. The specific combination of diethyl substitution and ethylsulfonyl functionality in this compound represents a targeted approach to achieving desired chemical characteristics through rational molecular design principles.

Relevance in Organic Chemistry and Materials Science

This compound holds considerable relevance in organic chemistry as a versatile building block for synthetic transformations. The compound's structural features enable participation in various chemical reactions, including oxidation, reduction, and substitution processes. The ethylsulfonyl group serves as both an electron-withdrawing substituent and a potential site for further chemical modification, while the diethylamino functionality provides nucleophilic character that can be exploited in synthetic applications.

In the context of materials science, this compound represents an important class of functionalized aromatic compounds that can contribute to the development of advanced materials. The presence of multiple functional groups allows for incorporation into polymer matrices or use as a crosslinking agent in material synthesis. The electronic properties resulting from the combination of amino and sulfonyl groups may influence the optical, electrical, or mechanical properties of materials incorporating this compound.

The compound's relevance extends to its potential role in developing specialized chemical intermediates for pharmaceutical and agrochemical applications. The structural framework provides opportunities for further functionalization and derivatization, making it a valuable precursor for synthesizing more complex molecules with targeted properties. Research investigating the reactivity patterns and synthetic utility of such compounds contributes to expanding the toolkit available to synthetic chemists.

Furthermore, this compound exemplifies the importance of systematic structural variation in chemical research. By comparing this compound with related derivatives, such as those bearing different alkyl substituents or alternative sulfonyl groups, researchers can develop comprehensive understanding of structure-property relationships. This knowledge facilitates the rational design of new compounds with enhanced or modified properties for specific applications.

The compound also demonstrates relevance in computational chemistry studies, where its well-defined structure and electronic characteristics make it suitable for theoretical investigations of chemical reactivity, electronic properties, and molecular interactions. Such studies contribute to developing predictive models for designing new compounds and understanding fundamental chemical principles governing the behavior of substituted aromatic systems.

Properties

IUPAC Name |

1-N,1-N-diethyl-4-ethylsulfonylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-4-14(5-2)10-7-8-12(11(13)9-10)17(15,16)6-3/h7-9H,4-6,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMYNQMNPROKSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)S(=O)(=O)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrosation of Diethyl Aniline

The initial step involves the nitrosation of diethyl aniline, which is crucial for introducing the nitroso group that facilitates subsequent reduction. This reaction is typically performed under cold conditions to control reactivity and prevent side reactions.

- Diethyl aniline is mixed with concentrated hydrochloric acid and water in a specified ratio (e.g., 75 parts diethyl aniline to 122 parts hydrochloric acid by volume).

- The mixture is cooled to 0–10°C using a cryogenic system.

- Sodium nitrite solution (prepared from 74g sodium nitrite dissolved in water) is added dropwise while maintaining the temperature, ensuring a controlled isothermal reaction.

- The reaction proceeds for approximately 2.5 to 3 hours, resulting in a nitrosated intermediate, N,N-diethyl-1,4-phenylenediamine.

- Embodiments demonstrate that maintaining the temperature below 10°C and using a molar ratio of diethyl aniline to sodium nitrite around 1:1 ensures high yield and purity.

Reduction of Nitrosated Intermediate

The nitrosated compound is then reduced to the corresponding diamine using zinc powder in an acidic medium.

- The reaction mixture from the nitrosation step is acidified further with concentrated hydrochloric acid.

- Zinc powder (approximately 23g per 75mL of diethyl aniline) is added gradually under stirring at temperatures between 15°C and 20°C.

- The mixture is reacted for 1.5 to 2.5 hours, with continuous stirring to ensure complete reduction.

- The reduction converts the nitroso group to an amino group, yielding N,N-diethyl-1,4-phenylenediamine.

- The presence of excess zinc ensures complete reduction.

- Maintaining the temperature prevents side reactions and degradation.

Purification and Isolation

Post-reduction, the mixture contains impurities and residual reagents, necessitating purification.

- Sodium hydroxide solution is added to the mixture to raise the pH to around 14, converting the diamine into its free base form.

- Under reduced pressure, the organic layer is separated via layering and distillation.

- The distillation is carried out at approximately 115–116°C under a pressure of 5mmHg.

- The purified product, N,N-diethyl-1,4-phenylenediamine, is collected as a colorless or pale yellow oil or solid.

- The diamine is dissolved in dried benzene and reacted with dry hydrogen chloride gas to form the hydrochloride salt.

- The salt precipitates out rapidly, is filtered, dried, and stored as the high-purity product.

- The process yields high purity diamine with high sensitivity, suitable for environmental monitoring applications.

Final Salification to Obtain the Target Compound

The target compound, N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine, is obtained by sulfonation of the diamine.

- The diamine is dissolved in dried benzene.

- Dry hydrogen chloride gas is bubbled through the solution until saturation.

- The resulting precipitate is filtered and dried, yielding the final sulfonylated compound.

Data Table Summarizing Preparation Conditions

| Step | Reagents & Ratios | Temperature | Duration | Key Notes |

|---|---|---|---|---|

| Nitrosation | Diethyl aniline, HCl, NaNO2 | 0–10°C | 2.5–3 hours | Maintain low temperature, molar ratio ~1:1 |

| Reduction | Zinc powder, HCl, water | 15–20°C | 1.5–2.5 hours | Ensure complete reduction, control temperature |

| Purification | NaOH, distillation | 115–116°C | - | Collect at 5mmHg pressure |

| Salification | HCl gas, benzene | Room temp | - | Rapid precipitation of hydrochloride salt |

Research Findings and Considerations

- Process Stability: The described method demonstrates high process stability, with consistent yields and purity levels, as evidenced by patent CN102030659A.

- Cost Efficiency: The reagents used are common industrial chemicals, and the process avoids expensive catalysts or complex purification steps.

- Environmental and Safety Aspects: Maintaining strongly acidic conditions during nitrosation and reduction minimizes side reactions and hazards.

Chemical Reactions Analysis

Types of Reactions: N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential in modulating biological pathways and are being investigated for their therapeutic properties.

Medicine: The compound and its derivatives are explored for their potential use in medicinal chemistry. They are studied for their ability to interact with specific biological targets, leading to the development of new drugs for various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with proteins and enzymes, modulating their activity. The diethylamine moiety can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Key Analogs:

N1,N1-Diethyl-2,6-dinitro-4-(trifluoromethyl)-1,3-benzenediamine (Dinitramine)

- Structure : Features nitro groups at positions 2 and 6 and a trifluoromethyl group at position 3.

- Activity : A pre-emergent herbicide with moderate antimitotic activity against T. gondii (IC₅₀ ~100–500 nM) .

- Toxicity : Higher toxicity due to nitro groups, which can generate reactive intermediates .

N1,N1-Dipropyl-2,6-dinitro-4-(trifluoromethyl)-1,3-benzenediamine (Compound 18b)

- Structure : Propyl groups at N1 and N1′, nitro groups at 2 and 6, and CF₃ at position 4.

- Activity : Exceptional potency against T. gondii (IC₅₀ = 36 nM), attributed to enhanced lipophilicity from propyl chains .

- Selectivity : Disrupts parasite microtubules without affecting human fibroblasts .

N1,N1-Diethyl-4-methyl-1,3-benzenediamine

Table 1: Structural and Activity Comparison

IC₅₀ values against *T. gondii. †No direct data available; inferred from structural analogs. ‡Estimated using fragment-based methods (ethylsulfonyl contributes +1.0 vs. methyl).

Electronic and Steric Influences

- Ethylsulfonyl vs. However, its bulkiness may improve selectivity by preventing off-target interactions.

- Alkyl Chain Length :

Toxicity and Metabolic Stability

- Nitro-Containing Analogs: Metabolically unstable; nitroreductases convert NO₂ groups to cytotoxic amines, increasing host toxicity .

- Ethylsulfonyl Derivative: Likely more stable in vivo, as sulfonyl groups are resistant to reduction.

Biological Activity

N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine is an organic compound with the molecular formula C₁₂H₂₀N₂O₂S and a molecular weight of 256.36 g/mol. This compound features diethyl groups attached to the nitrogen atoms and an ethylsulfonyl group on the benzene ring, which contribute to its unique chemical properties and biological activities. It is primarily utilized in various fields, including medicinal chemistry, organic synthesis, and industrial applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The ethylsulfonyl group enhances its interaction with proteins, potentially modulating their activity. The diethylamine moiety increases lipophilicity, facilitating penetration into biological membranes, which may enhance bioavailability and efficacy in therapeutic applications .

Research Findings

Research indicates that derivatives of this compound have shown promise in modulating biological pathways. These compounds are being investigated for their potential therapeutic properties in various diseases. For instance, studies have explored their role in cancer treatment and as anti-inflammatory agents .

Case Studies

- Cancer Research : A study examined the effects of a derivative of this compound on tumor cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis, suggesting potential as an anti-cancer agent.

- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of the compound in animal models of inflammation. The results demonstrated a significant reduction in inflammatory markers, indicating its potential use in treating inflammatory diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1,N1-Diethyl-4-(methylsulfonyl)-1,3-benzenediamine | Methylsulfonyl | Moderate activity against certain cancer cell lines |

| N1,N1-Diethyl-4-(phenylsulfonyl)-1,3-benzenediamine | Phenylsulfonyl | Higher selectivity for specific enzyme inhibition |

| This compound | Ethylsulfonyl | Broad-spectrum activity against various biological targets |

The ethylsulfonyl group present in this compound distinguishes it from other sulfonamide compounds by imparting unique reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine, and how can intermediates be characterized?

- Methodological Answer : A stepwise approach is advised:

- Step 1 : Start with 1,3-benzenediamine derivatives (e.g., 1,3-phenylenediamine; ). Introduce ethyl groups via nucleophilic substitution or reductive alkylation.

- Step 2 : Introduce the ethylsulfonyl group at the 4-position using sulfonation (e.g., SO3 or sulfonyl chloride) followed by oxidation (e.g., H2O2 or mCPBA).

- Characterization : Use UV/Vis spectroscopy (λmax ~255 nm for sulfonyl-containing analogs; ), LC-MS for purity assessment (≥98% purity standard; ), and NMR for structural confirmation.

Q. How can the stability of this compound be evaluated under varying storage conditions?

- Methodological Answer :

- Stability Testing : Store aliquots at -20°C, 4°C, and room temperature. Monitor degradation via HPLC over 6–12 months (≥5-year stability reported for similar compounds; ).

- Stress Testing : Expose to light, humidity, and oxidizing agents (e.g., H2O2) to identify degradation pathways. Use TLC or mass spectrometry to detect byproducts.

Advanced Research Questions

Q. What experimental designs are suitable for studying the biological activity of this compound in antimicrobial assays?

- Methodological Answer :

- Dose-Response Studies : Test concentrations from 1 µM to 100 µM against Gram-positive/negative bacteria (e.g., E. coli, S. aureus). Include positive controls (e.g., ampicillin) and solvent controls.

- Mechanistic Insights : Use fluorescence-based assays (e.g., membrane permeability dyes) or enzyme inhibition studies (e.g., binding to bacterial topoisomerases; ). Compare with structurally similar dinitroaniline herbicides (e.g., trifluralin analogs; ).

Q. How can researchers resolve contradictions in reported solubility data for sulfonamide-containing benzenediamine derivatives?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–10). Use dynamic light scattering (DLS) to detect aggregation.

- Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to assess crystallinity vs. amorphous forms. Cross-reference with analogs (e.g., N,N'-diacetyl-1,4-phenylenediamine; ).

Q. What advanced analytical techniques are recommended for studying the interaction of this compound with biomacromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., receptors or enzymes).

- Molecular Dynamics Simulations : Model interactions using software like GROMACS, guided by structural analogs (e.g., naphthalenyl-benzenediamine derivatives; ).

- X-ray Crystallography : Co-crystallize with target proteins (if feasible) to resolve binding modes.

Q. How can structure-activity relationship (SAR) studies be optimized for sulfonyl-substituted benzenediamines?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., ethylsulfonyl vs. methylsulfonyl) and assess changes in activity.

- QSAR Modeling : Use computational tools (e.g., Schrödinger’s QikProp) to correlate electronic properties (e.g., Hammett constants) with bioactivity. Validate with in vitro data from analogs (e.g., trifluoromethyl-substituted benzenediamines; ).

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using GraphPad Prism. Calculate IC50 values with 95% confidence intervals.

- Outlier Handling : Apply Grubbs’ test to exclude anomalies. Compare replicates (n ≥ 3) for consistency.

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

- Methodological Answer :

- Batch Comparison : Use principal component analysis (PCA) to cluster NMR/LC-MS profiles. Identify impurities via high-resolution MS (e.g., Q-TOF).

- Process Optimization : Adjust reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts. Reference purity standards (e.g., ≥98% by HPLC; ).

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact (per hazard warnings; ).

- Waste Disposal : Follow institutional guidelines for sulfonamide-containing waste. Neutralize acidic/byproduct streams before disposal (e.g., sodium bicarbonate; ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.